N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-ethyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-ethyl-1H-pyrazole-4-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure combining an indole moiety with a pyrazole ring, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-ethyl-1H-pyrazole-4-carboxamide typically involves multiple steps. One common method includes the Fischer indole synthesis, where an indole derivative is formed by reacting phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then further modified to introduce the pyrazole ring and the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-ethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation reactions can be performed on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-ethyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-ethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may inhibit or activate specific signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-ethyl-1H-pyrazole-4-carboxamide
- N-[2-(5-bromo-1H-indol-3-yl)ethyl]-1-ethyl-1H-pyrazole-4-carboxamide
Uniqueness
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-ethyl-1H-pyrazole-4-carboxamide is unique due to the presence of the chlorine atom on the indole ring, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C16H17ClN4O |
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Molecular Weight |
316.78 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-ethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C16H17ClN4O/c1-2-21-10-12(9-20-21)16(22)18-6-5-11-8-19-15-4-3-13(17)7-14(11)15/h3-4,7-10,19H,2,5-6H2,1H3,(H,18,22) |
InChI Key |
UDSWFFHASGSBEH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)NCCC2=CNC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
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